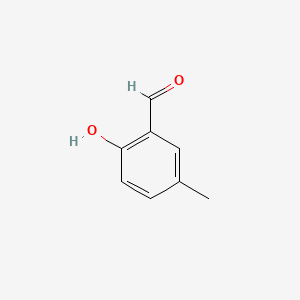
2-Hydroxy-5-methylbenzaldehyde
Cat. No. B1329341
Key on ui cas rn:
613-84-3
M. Wt: 136.15 g/mol
InChI Key: ILEIUTCVWLYZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06355658B1
Procedure details


28.8 g of p-cresol (0.26 mol) are dissolved in 100 ml of water in a round-bottomed flask containing 80 g of NaOH. The mixture is heated to 60-65° C. and 40.5 ml of CHCl3 (0.51 mol) are added in several portions over a period of 30 to 40 min. The mixture is refluxed for 1 h and then cooled. The excess chloroform is removed by distillation under reduced pressure. The medium is acidified with dilute H2SO4 and then subjected to vapor entrainment. The distillate collected (±500 ml) is extracted with ether. The solvent is removed by distillation under reduced pressure. The residue is taken up in 100 ml of saturated sodium bisulfite solution. After vigorous stirring for 2 h, followed by leaving to stand for 1 h, the bisulfite adduct precipitated is collected by filtration and washed with ether. The bisulfite combination is decomposed by heating on a water bath in dilute H2SO4 for 30 min. The aldehyde is extracted with ether. The ether solution is dried over MgSO4. The solvent is removed under reduced pressure. The residue is recrystallized from ethanol.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[OH-:9].[Na+].[CH:11](Cl)(Cl)Cl>O>[CH3:8][C:3]1[CH:4]=[C:5]([CH:11]=[O:9])[C:6]([OH:7])=[CH:1][CH:2]=1 |f:1.2|
|
Inputs


Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
62.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After vigorous stirring for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess chloroform is removed by distillation under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The distillate collected (±500 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed by distillation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by leaving
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the bisulfite adduct precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating on a water bath in dilute H2SO4 for 30 min
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aldehyde is extracted with ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether solution is dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is recrystallized from ethanol
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

